molecular formula C13H17NO3 B7473514 N-cyclopentyl-2-hydroxy-3-methoxybenzamide

N-cyclopentyl-2-hydroxy-3-methoxybenzamide

Cat. No. B7473514
M. Wt: 235.28 g/mol
InChI Key: MTUQYMYEJIGYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-hydroxy-3-methoxybenzamide, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s by Allen and Hanburys. It was initially developed as a potential replacement for morphine and other opioids due to its high analgesic potency and low potential for addiction. However, it was never marketed for human use and has since been classified as a Schedule I controlled substance in the United States. Synthesis Method: The synthesis of AH-7921 involves the reaction of 3-methoxybenzoyl chloride with cyclopentylamine to form N-cyclopentyl-3-methoxybenzamide. This intermediate is then reacted with sodium hydroxide and 2-bromo-4'-methoxyacetophenone to form the final product, N-cyclopentyl-2-hydroxy-3-methoxybenzamide. Scientific Research Application: AH-7921 has been studied extensively in the field of pharmacology and toxicology. It has been used as a research tool to investigate the mechanisms of opioid receptor signaling and the effects of opioids on the central nervous system. It has also been used in preclinical studies to evaluate its potential as a therapeutic agent for pain relief and other medical conditions. Mechanism of Action: AH-7921 is a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It binds to the receptor and activates the signaling pathway, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system. Biochemical and Physiological Effects: The biochemical and physiological effects of AH-7921 are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It also has the potential to cause addiction and dependence, as well as overdose and death in high doses. Advantages and Limitations for Lab Experiments: AH-7921 has several advantages for use in laboratory experiments. It is highly potent and selective for the mu-opioid receptor, making it a valuable tool for studying opioid receptor signaling and the effects of opioids on the central nervous system. However, its classification as a Schedule I controlled substance limits its availability and use in research, and its potential for abuse and addiction must be carefully considered. Future Directions: Despite its limitations, AH-7921 continues to be studied for its potential as a therapeutic agent for pain relief and other medical conditions. Future research may focus on developing safer and more effective opioid analgesics, as well as investigating the mechanisms of addiction and dependence associated with opioids. Additionally, new methods for synthesizing and studying AH-7921 may be developed to overcome its classification as a controlled substance and expand its use in research.

properties

IUPAC Name

N-cyclopentyl-2-hydroxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-11-8-4-7-10(12(11)15)13(16)14-9-5-2-3-6-9/h4,7-9,15H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUQYMYEJIGYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-hydroxy-3-methoxybenzamide

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